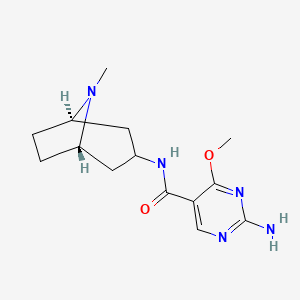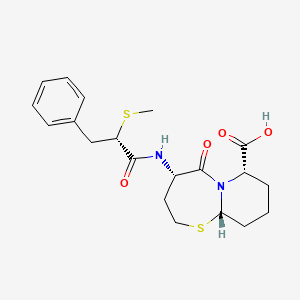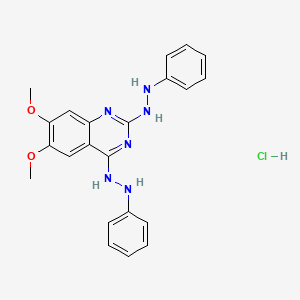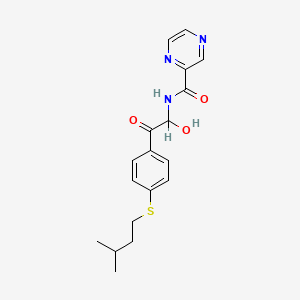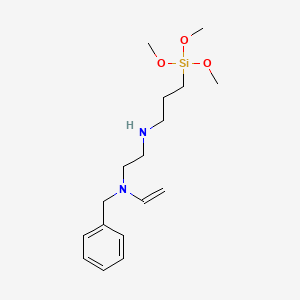
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane is a versatile organosilane compound. It is characterized by the presence of a vinylbenzylamino group and a trimethoxysilane group, making it useful in various chemical applications. This compound is often used as a coupling agent, adhesion promoter, and surface modifier in different industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane typically involves the reaction of 3-aminopropyltrimethoxysilane with N-vinylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like methanol and a temperature range of 25-50°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often produced in a batch reactor, and the product is purified using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions, such as free radical polymerization.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts like acids or bases to promote siloxane bond formation.
Addition Reactions: Initiators like azobisisobutyronitrile (AIBN) for free radical polymerization.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane networks.
Addition Reactions: Formation of polymers with vinyl groups incorporated into the polymer backbone.
Scientific Research Applications
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance.
Mechanism of Action
The mechanism of action of 3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilane group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with surfaces. The vinylbenzylamino group can participate in polymerization reactions, allowing the compound to be incorporated into polymer matrices.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltrimethoxysilane: Lacks the vinylbenzylamino group, making it less versatile in polymerization reactions.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an additional amino group, which can enhance its reactivity in certain applications.
Uniqueness
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane is unique due to the presence of both a vinylbenzylamino group and a trimethoxysilane group. This dual functionality allows it to act as both a coupling agent and a polymerizable monomer, making it highly versatile in various applications.
Properties
CAS No. |
81749-24-8 |
|---|---|
Molecular Formula |
C17H30N2O3Si |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N'-benzyl-N'-ethenyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H30N2O3Si/c1-5-19(16-17-10-7-6-8-11-17)14-13-18-12-9-15-23(20-2,21-3)22-4/h5-8,10-11,18H,1,9,12-16H2,2-4H3 |
InChI Key |
ICRFXIKCXYDMJD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCN(CC1=CC=CC=C1)C=C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


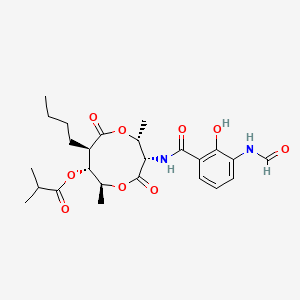
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
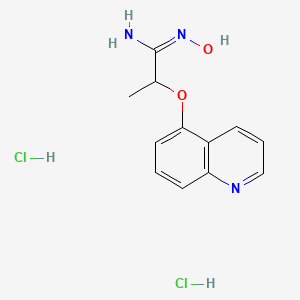


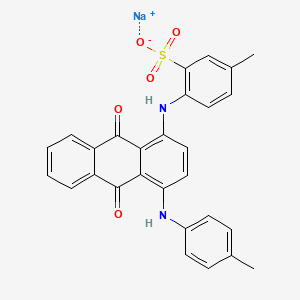

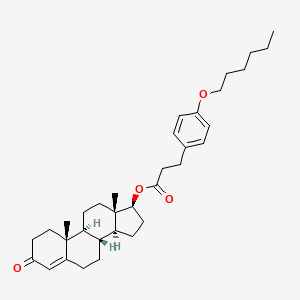
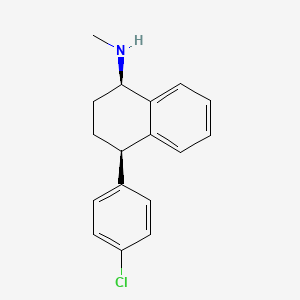
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
